N-(3-carbamoylphenyl)-2-iodobenzamide
Description
N-(3-Carbamoylphenyl)-2-iodobenzamide is a benzamide derivative characterized by a 2-iodobenzoic acid backbone linked via an amide bond to a 3-carbamoylphenyl group. The carbamoyl (-CONH₂) substituent on the phenyl ring introduces hydrogen-bonding capacity, which may influence solubility, metabolic stability, and target affinity .
Properties
Molecular Formula |
C14H11IN2O2 |
|---|---|
Molecular Weight |
366.15 g/mol |
IUPAC Name |
N-(3-carbamoylphenyl)-2-iodobenzamide |
InChI |
InChI=1S/C14H11IN2O2/c15-12-7-2-1-6-11(12)14(19)17-10-5-3-4-9(8-10)13(16)18/h1-8H,(H2,16,18)(H,17,19) |
InChI Key |
WTPCVWMOKFCCEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among iodobenzamide derivatives include:
- Aminoalkyl vs. Carbamoyl Substitutions: N-(2-Diethylaminoethyl)-2-Iodobenzamide (BZA2): Features a diethylaminoethyl group instead of the carbamoylphenyl moiety. This substitution increases lipophilicity (logP ~2.5–3.0), enhancing blood-brain barrier penetration and melanin affinity in melanoma cells .
- Halogen and Functional Group Variations :
Pharmacokinetic and Biodistribution Profiles
*Hypothetical data based on structural analogies.
- BZA2 : Demonstrates rapid tumor uptake (8.9% ID/g at 1 h) due to high melanin affinity and lipophilicity. Metabolized to iodohippuric acid, which is renally excreted, achieving tumor/blood ratios >400 .
- This compound: The carbamoyl group likely reduces melanin binding compared to BZA2 but may improve specificity for non-melanin-associated targets (e.g., sigma receptors) .
- Compound 6 (Acetamido Derivative) : Highest tumor uptake (23.2% ID/g) due to acetamido-induced metabolic stability and slow clearance .
Mechanism of Action and Target Specificity
- Melanin Binding: BZA2 and its analogs localize in melanotic melanomas via electrostatic interactions with melanin’s polyanionic structure .
- Sigma Receptor Affinity : Derivatives like N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([125I]PIMBA) bind sigma receptors (Kd = 5.80 nM), enabling imaging of prostate and breast cancers .
- This compound: The carbamoyl group may modulate sigma receptor binding or interact with novel targets, though direct evidence is lacking.
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